molecular formula C22H20BrN3OS B11536468 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11536468
M. Wt: 454.4 g/mol
InChI Key: GUIDHYQEDYMHBJ-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of heterocyclic quinoline derivatives .
  • Its structure features a hexahydroquinoline ring system with a thiophene and an amino group .
  • The presence of the cyano group indicates its potential reactivity.
  • While its exact applications are diverse, it has garnered interest due to its biological and industrial relevance.
  • Preparation Methods

      Synthetic Routes: One method involves the between and . This yields the target compound.

      Reaction Conditions: Glacial acetic acid is typically used as the solvent, and the reaction proceeds at moderate temperatures.

      Industrial Production: While no specific industrial-scale production method is widely reported, research synthesis provides a foundation for potential scale-up.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents: These include in Suzuki coupling reactions.

      Major Products: The products formed depend on the specific reaction conditions and substituents. Further studies are needed to explore this comprehensively.

  • Scientific Research Applications

      Chemistry: It serves as a building block for more complex molecules due to its unique structure.

      Biology: Researchers investigate its potential as a , although specific applications vary.

      Medicine: Its pharmacological properties (e.g., antimicrobial, analgesic, anticancer) warrant further exploration.

      Industry: It may find use in materials science, catalysis, or as a starting point for drug discovery.

  • Mechanism of Action

    • The compound’s effects likely involve interactions with biological targets (e.g., enzymes, receptors).
    • Pathways: Detailed studies are necessary to elucidate the precise pathways affected.

  • Comparison with Similar Compounds

    Remember that this compound’s potential lies in its versatility and the avenues it opens for further research

    Properties

    Molecular Formula

    C22H20BrN3OS

    Molecular Weight

    454.4 g/mol

    IUPAC Name

    2-amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-thiophen-2-yl-6,8-dihydro-4H-quinoline-3-carbonitrile

    InChI

    InChI=1S/C22H20BrN3OS/c1-22(2)10-16-20(17(27)11-22)19(18-4-3-9-28-18)15(12-24)21(25)26(16)14-7-5-13(23)6-8-14/h3-9,19H,10-11,25H2,1-2H3

    InChI Key

    GUIDHYQEDYMHBJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CC=CS4)C(=O)C1)C

    Origin of Product

    United States

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